molecular formula C21H20FN7O2 B3507933 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3507933
M. Wt: 421.4 g/mol
InChI Key: ZUUJIFMBQUJNSR-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of oxadiazole, benzimidazole, and piperazine moieties

Preparation Methods

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves multiple steps, typically starting with the preparation of the benzimidazole and oxadiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzimidazole moieties. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O2/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)18(30)13-29-17-4-2-1-3-16(17)24-21(29)19-20(23)26-31-25-19/h1-8H,9-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJIFMBQUJNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

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